REACTION_SMILES
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[F:1][c:2]1[c:3]([C:9]([F:10])([F:11])[F:12])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[N:18]([O-:19])=[O:20].[Na+:21].[OH2:22].[S:13]([OH:14])(=[O:15])(=[O:16])[OH:17]>>[F:1][c:2]1[c:3]([C:9]([F:10])([F:11])[F:12])[cH:4][c:5]([OH:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
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Oc1ccc(F)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |